2-Morpholinopyridine-4-carbonyl chloride
Overview
Description
2-Morpholinopyridine-4-carbonyl chloride is a chemical compound with the molecular formula C10H11ClN2O2 It is a derivative of pyridine and morpholine, featuring a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyridine-4-carbonyl chloride typically involves the reaction of 2-morpholinopyridine with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
2-Morpholinopyridine+Thionyl Chloride→2-Morpholinopyridine-4-carbonyl chloride+Sulfur Dioxide+Hydrogen Chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 2-Morpholinopyridine-4-carboxylic acid.
Reduction: The compound can be reduced to form 2-Morpholinopyridine-4-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.
2-Morpholinopyridine-4-carboxylic acid: Formed from hydrolysis.
2-Morpholinopyridine-4-methanol: Formed from reduction.
Scientific Research Applications
2-Morpholinopyridine-4-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of novel materials with specific properties.
Biological Studies: As a reagent for modifying biomolecules to study their functions and interactions.
Mechanism of Action
The mechanism of action of 2-Morpholinopyridine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in organic synthesis and pharmaceutical research to create new compounds with desired properties.
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
2-Morpholinopyridine: A precursor to 2-Morpholinopyridine-4-carbonyl chloride with similar structural features but lacking the carbonyl chloride group.
4-Pyridinecarbonyl chloride: Another pyridine derivative with a carbonyl chloride group at a different position.
Uniqueness: this compound is unique due to the presence of both morpholine and pyridine moieties, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-12-9(7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFAXSPFUPJZMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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